H-D-Lys(Z)-ol
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Overview
Description
H-D-Lys(Z)-ol, also known as N6-[(Phenylmethoxy)carbonyl]-D-lysine, is a protected amino acid derivative. It is characterized by its lysine amino acid backbone and a hydroxyl functional group. This compound is commonly used as a building block in peptide synthesis due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Lys(Z)-ol typically involves the protection of the lysine amino group with a benzyloxycarbonyl (Z) group. The process begins with the reaction of D-lysine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective protection of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
H-D-Lys(Z)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert the keto acids back to the original amino acid.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions include various protected and deprotected lysine derivatives, which are useful intermediates in peptide synthesis .
Scientific Research Applications
H-D-Lys(Z)-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein folding.
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of biodegradable polymers and as a reagent in various biochemical assays .
Mechanism of Action
The mechanism of action of H-D-Lys(Z)-ol involves its role as a substrate or inhibitor in enzymatic reactions. The compound interacts with specific enzymes, leading to the formation or inhibition of peptide bonds. This interaction is mediated by the lysine backbone and the benzyloxycarbonyl group, which provide stability and specificity to the reactions .
Comparison with Similar Compounds
Similar Compounds
N6-Carbobenzyloxy-L-lysine: Similar in structure but differs in the stereochemistry of the lysine backbone.
Boc-Lys-OH: Another protected lysine derivative with a tert-butyloxycarbonyl (Boc) protecting group.
Fmoc-Lys-OH: A lysine derivative protected with a fluorenylmethyloxycarbonyl (Fmoc) group
Uniqueness
H-D-Lys(Z)-ol is unique due to its specific protecting group, which provides stability and reactivity in peptide synthesis. The benzyloxycarbonyl group offers a balance between stability and ease of removal, making it a preferred choice in various synthetic applications .
Properties
IUPAC Name |
benzyl N-[(5R)-5-amino-6-hydroxyhexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c15-13(10-17)8-4-5-9-16-14(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13,17H,4-5,8-11,15H2,(H,16,18)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIWOXCDTQASKH-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@H](CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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